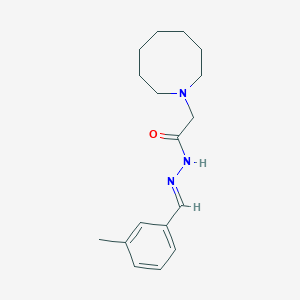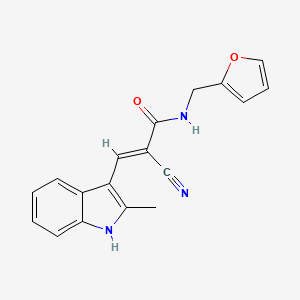![molecular formula C18H16FN5O B5573815 8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5573815.png)
8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C18H16FN5O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13388831 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis
One of the primary applications of 8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline derivatives is in the synthesis of quinolone antibacterials. These compounds have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. For instance, a series focusing on the replacement of the heterocyclic nitrogen found in 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains with an sp2- or sp3-hybridized carbon showcased significant in vitro and in vivo antibacterial activity. The potency of these compounds relative to standard agents was dependent on the ring size and the hybridization of the linking carbon atom of the side chain, highlighting the importance of structural modifications in enhancing antibacterial potency (Laborde et al., 1993).
Molecular Structures and Activity
Further research into the molecular structures of ciprofloxacin derivatives, a closely related family, has contributed to our understanding of the structural features that influence antibacterial activity. Studies on new derivatives revealed that specific structural configurations, such as the planarity of the bicyclic quinoline ring and the conformation of the piperazinyl ring, play crucial roles in the compounds' antibacterial efficacy. These insights are crucial for designing more effective fluoroquinoline-based antibacterials (Tomišić et al., 2002).
Novel Derivatives and Mycobacterial Infections
Research has also extended to the synthesis and evaluation of novel ofloxacin derivatives for antimycobacterial activities. Among these, certain compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant strains. This research signifies the compound's potential in developing new treatments against mycobacterial infections, showcasing the versatility of this compound derivatives in addressing global health challenges (Dinakaran et al., 2008).
Structural-Activity and Side-Effect Relationships
The exploration of structure-activity and structure-side-effect relationships in quinolone antibacterials provides insights into how molecular variations influence both the efficacy and safety profile of these compounds. This research underscores the balance between enhancing antibacterial effectiveness and minimizing potential side effects, offering a roadmap for the development of safer and more potent quinolone derivatives (Domagala, 1994).
Propiedades
IUPAC Name |
(8-fluoroquinolin-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-3-1-2-13-4-5-15(22-17(13)14)18(25)24-10-8-23(9-11-24)16-12-20-6-7-21-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTTZZFWYJFKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B5573747.png)
![methyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5573754.png)
![1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5573755.png)
![ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate](/img/structure/B5573764.png)
![5-[(2-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5573765.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5573779.png)
![N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5573782.png)
![(1S,5R)-3-[(2-methoxyphenyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573788.png)
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5573795.png)
![N,N-dimethyl-2-({[2-(methylthio)pyrimidin-4-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573814.png)

![N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5573847.png)
